REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.C(Cl)C1C=CN=CC=1.CN(C)[CH:33]=[O:34]>>[C:33]([NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)(=[O:34])[C:19]1[CH:20]=[CH:21][N:16]=[CH:17][CH:18]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.3 g
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Type
|
reactant
|
Smiles
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Br.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
evaporated to small volume
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
CUSTOM
|
Details
|
the solid (1.0 g) was collected
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Type
|
WASH
|
Details
|
washed with water, dilute sodium hydroxide solution (pH8), water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=NC=C1)(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |